Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid
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Overview
Description
Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid is a complex organic compound belonging to the class of ergoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Indolo[4,3-fg]quinoline Core: This step often involves cyclization reactions using appropriate precursors.
Introduction of the Ergoline Moiety: This can be achieved through various coupling reactions.
Functional Group Modifications: Specific functional groups such as the allyl and carboxylic acid groups are introduced through targeted reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Often involve nucleophiles or electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid has various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid involves:
Molecular Targets: Such as enzymes, receptors, or DNA.
Pathways Involved: Including signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid: Known for its role in the synthesis of various ergoline derivatives.
Ergoline: The parent compound of many biologically active derivatives.
Indole Alkaloids: A class of compounds with diverse biological activities.
Uniqueness
Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(6aR,9S,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14+,16+/m0/s1 |
InChI Key |
YAICYXFUKKMAKO-JGGQBBKZSA-N |
Isomeric SMILES |
C=CCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O |
Canonical SMILES |
C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O |
Origin of Product |
United States |
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